3-Fluoro-5-iodobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO |

|---|---|

Molecular Weight |

265.02 g/mol |

IUPAC Name |

3-fluoro-5-iodobenzamide |

InChI |

InChI=1S/C7H5FINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |

InChI Key |

LJNNJNXDDJFLAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzamide, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, safety and handling, and outlines a putative synthesis protocol based on established chemical transformations.

Core Compound Information

CAS Number: 1261553-85-8[1]

Molecular Formula: C H FINO[1]

Molecular Weight: 265.02 g/mol [1]

Chemical Structure

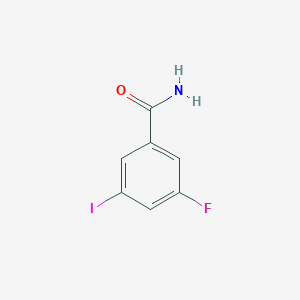

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261553-85-8 | [1] |

| Molecular Formula | C H FINO | [1] |

| Molecular Weight | 265.02 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, such as other halogenated benzamides, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Note: This information is advisory and should be supplemented with a compound-specific risk assessment before handling.

Putative Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, starting from 3-fluoro-5-iodobenzoic acid.

Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 3-Fluoro-5-iodobenzoyl chloride

-

To a solution of 3-fluoro-5-iodobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-fluoro-5-iodobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 3-fluoro-5-iodobenzoyl chloride is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran or dioxane).

-

This solution is then added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (a significant excess, e.g., 5-10 equivalents).

-

The reaction mixture is stirred vigorously at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 12-24 hours.

-

The progress of the amidation reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Biological Activity and Applications

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or specific applications of this compound in drug development or other research areas. Its structural motifs, including the fluoro and iodo substitutions on a benzamide scaffold, suggest potential as an intermediate in the synthesis of more complex molecules with potential biological activities. Halogenated aromatic compounds are known to be valuable in the design of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

Further research is required to elucidate the potential biological targets and therapeutic applications of this compound.

Conclusion

This compound is a chemical entity with a defined structure and CAS number. While detailed experimental data on its physicochemical properties and biological activity are currently lacking in the public domain, this guide provides a foundation for researchers by outlining its core information, safety considerations, and a plausible synthetic route. The information presented herein should serve as a starting point for further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides an overview of the known properties of this compound and details the experimental protocols for determining its key physicochemical parameters.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its basic molecular properties have been established. The following table summarizes the available data and lists the critical parameters that require experimental determination.

| Property | Value | Source |

| Molecular Formula | C₇H₅FINO | [1] |

| Molecular Weight | 265.02 g/mol | [1] |

| Melting Point | To be determined | |

| Boiling Point | To be determined | |

| pKa | To be determined | |

| LogP (Partition Coefficient) | To be determined | |

| Aqueous Solubility | To be determined |

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the data gaps for this compound, this section provides detailed methodologies for key experiments.

Workflow for Physicochemical Profiling

The following diagram illustrates a standard workflow for the physicochemical characterization of a novel compound such as this compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a new chemical entity.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Apparatus [3][4][5]

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[4] The tube is tapped gently to ensure the sample is compact at the sealed end.[3][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or Mel-Temp.[3]

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[3]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for precise observation.[3][5]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability. The following protocol describes a common method for determining the aqueous and organic solubility of a compound.

Methodology: Shake-Flask Method [6][7]

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.[8]

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [9][10]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to create a solution of known concentration (e.g., 1 mM).[9] The ionic strength of the solution is kept constant using an electrolyte like KCl.[9]

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[9] The system is purged with nitrogen to remove dissolved CO₂.[9]

-

Titration: A standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) is added in small, precise increments.[9] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the curve.[10] Alternatively, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[11][12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[13]

Methodology: Shake-Flask Method [14][15]

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are mixed and allowed to mutually saturate for at least 24 hours.[14][16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two layers.[14]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.[14][15]

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

References

- 1. This compound | CAS#:1261553-85-8 | Chemsrc [chemsrc.com]

- 2. pennwest.edu [pennwest.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. acdlabs.com [acdlabs.com]

- 14. enamine.net [enamine.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. agilent.com [agilent.com]

3-Fluoro-5-iodobenzamide: A Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Fluoro-5-iodobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and computational studies of analogous substituted benzamides to predict its structural characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated benzamides.

Predicted Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1261553-85-8) is a disubstituted aromatic compound with the molecular formula C₇H₅FINO. Its structure consists of a central benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 5-position, and a carboxamide group at the 1-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 265.02 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C, based on related structures |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |

| LogP | Estimated to be between 2.0 and 3.0 |

Conformational Analysis

The conformation of benzamides is primarily defined by the dihedral angle (τ) between the plane of the phenyl ring and the plane of the amide group. For primary benzamides, a near-planar conformation is generally favored to maximize π-conjugation between the aromatic ring and the carbonyl group. However, steric and electronic effects of substituents can influence this preference.

Computational studies and experimental data from related substituted benzamides suggest that the amide group of this compound is likely to be slightly twisted out of the plane of the benzene ring. The presence of the meta-substituents is not expected to cause a large deviation from planarity, unlike ortho-substituents which can force significant torsion due to steric hindrance. The rotational barrier of the C-N bond is expected to be substantial due to its partial double bond character.

Table 2: Predicted Structural Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| C(ring)-C(carbonyl) Bond Length | 1.48 - 1.52 Å | Typical single bond length with some double bond character. |

| C=O Bond Length | 1.22 - 1.25 Å | Standard carbonyl double bond length. |

| C-N Bond Length | 1.32 - 1.36 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |

| C-F Bond Length | 1.34 - 1.37 Å | Typical for an aryl fluoride. |

| C-I Bond Length | 2.08 - 2.12 Å | Typical for an aryl iodide. |

| Phenyl-Amide Dihedral Angle (τ) | 15° - 35° | A slight twist from planarity is expected to be the lowest energy conformation. |

In the solid state, it is anticipated that molecules of this compound will form hydrogen-bonded dimers or chains via the amide group's N-H and C=O functionalities. Furthermore, the presence of the iodine atom may lead to halogen bonding (I•••O or I•••N interactions), which could play a significant role in the crystal packing.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the preparation of primary benzamides is the controlled hydrolysis of the corresponding benzonitrile. 3-Fluoro-5-iodobenzonitrile (CAS 723294-75-5) would be the logical starting material.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of 3-fluoro-5-iodobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq).

-

Reagent Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3, which should precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as multiplets or doublets of doublets in the range of 7.0-8.5 ppm. - Amide protons (NH₂) will appear as two broad singlets between 7.5 and 9.0 ppm, which are exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon signal around 165-170 ppm. - Aromatic carbons will show distinct signals, with the carbons attached to fluorine and iodine showing characteristic coupling (C-F) and chemical shifts. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, likely a triplet or doublet of doublets due to coupling with neighboring aromatic protons. |

| FT-IR | - N-H stretching vibrations (asymmetric and symmetric) around 3400-3100 cm⁻¹. - C=O (Amide I) stretching vibration around 1650-1680 cm⁻¹. - N-H bending (Amide II) vibration around 1620-1650 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Workflow and Logic Diagrams

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound, which is a logical progression for the preparation and analysis of a novel compound.

Caption: Proposed workflow for the synthesis and structural analysis of this compound.

Biological Activity and Drug Development Potential

To date, there is no specific published research detailing the biological activities of this compound. However, the benzamide scaffold is a common feature in many biologically active compounds. Substituted benzamides are known to exhibit a wide range of pharmacological effects, including antipsychotic, antiemetic, and antidepressant properties, often through interaction with dopamine receptors.[1] The presence of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity.

Given the lack of data, the biological profile of this compound remains an open area for investigation. Future research could explore its activity in various assays, particularly those related to central nervous system targets or as an intermediate in the synthesis of more complex molecules.

Disclaimer: The information presented in this technical guide, particularly regarding the experimental protocols and quantitative data, is predictive and based on analogies to related compounds. It should be used as a guideline for further research and not as a substitute for direct experimental validation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-iodobenzamide. Due to the limited availability of direct experimental spectra for this specific compound, this guide utilizes spectral data from the closely related analogue, 3-Fluoro-5-iodobenzoic acid, in conjunction with established NMR principles to provide a comprehensive and educated spectral prediction. This information is invaluable for the structural elucidation and characterization of this and similar molecules in research and drug development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of the known spectrum of 3-Fluoro-5-iodobenzoic acid and typical values for benzamide derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.9 - 8.1 | t | J(H-F) ≈ 2.0 |

| H-4 | ~ 7.7 - 7.9 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 |

| H-6 | ~ 7.5 - 7.7 | ddd | J(H-F) ≈ 10.0, J(H-H) ≈ 8.0, J(H-H) ≈ 2.0 |

| -CONH₂ (amide) | ~ 7.5 and 8.0 (broad singlets) | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide carbonyl) | ~ 165 - 168 |

| C-F | ~ 160 - 163 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-I | ~ 90 - 95 |

| C-CONH₂ | ~ 135 - 138 |

| C-2 | ~ 125 - 128 (d, J(C-F) ≈ 3-5 Hz) |

| C-4 | ~ 130 - 133 (d, J(C-F) ≈ 8-10 Hz) |

| C-6 | ~ 115 - 118 (d, J(C-F) ≈ 20-25 Hz) |

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for full relaxation of the protons between scans, which is important for accurate integration.

-

Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Logical Workflow of NMR Analysis

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of its NMR spectra.

Caption: Workflow of NMR-based structural analysis.

The Versatile Building Block: A Technical Guide to 3-Fluoro-5-iodobenzamide in Synthetic Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthetic utility of 3-Fluoro-5-iodobenzamide. This whitepaper details the physical and chemical properties, synthetic routes, and its pivotal role as a versatile building block in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

Core Properties of this compound

This compound is a halogenated aromatic compound featuring a benzamide core substituted with both fluorine and iodine atoms. This unique substitution pattern imparts distinct reactivity, allowing for selective functionalization at different positions of the aromatic ring. The presence of the iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, while the fluoro group can influence the electronic properties and metabolic stability of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261553-85-8 |

| Molecular Formula | C₇H₅FINO |

| Molecular Weight | 265.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, starting from either the corresponding carboxylic acid or nitrile.

From 3-Fluoro-5-iodobenzoic Acid

A common and efficient method for the synthesis of primary amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an ammonia source. A typical procedure involves the use of a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia.

Experimental Protocol: Amide Formation from 3-Fluoro-5-iodobenzoic Acid

-

To a solution of 3-Fluoro-5-iodobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the reaction mixture for 2-4 hours, monitoring the completion of the reaction by TLC or LC-MS.

-

Once the formation of the acyl chloride is complete, cool the reaction mixture to 0 °C.

-

Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the temperature at 0 °C.

-

Stir the reaction for an additional 1-2 hours at room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

From 3-Fluoro-5-iodobenzonitrile

Alternatively, this compound can be prepared by the partial hydrolysis of 3-Fluoro-5-iodobenzonitrile. This method requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Fluoro-5-iodobenzonitrile

-

Dissolve 3-Fluoro-5-iodobenzonitrile (1 equivalent) in a suitable solvent mixture, such as ethanol and water.

-

Add a basic catalyst, for instance, an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The use of hydrogen peroxide in a basic medium can also facilitate this conversion under milder conditions.

-

Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization or silica gel chromatography.

Utility as a Synthetic Building Block

The presence of an iodo substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the synthesis of diverse libraries of compounds for drug discovery.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl benzamide derivatives.

Experimental Protocol: Suzuki Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl benzamide.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing alkynyl-substituted benzamides from this compound.

Experimental Protocol: Sonogashira Coupling

-

To a mixture of this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), and a copper(I) co-catalyst like CuI (0.06 equivalents) in a suitable solvent such as THF or DMF, add a base (e.g., triethylamine, 3 equivalents).

-

Degas the mixture with an inert gas.

-

Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This compound can be coupled with a wide range of primary or secondary amines and amides to produce N-aryl or N-heteroaryl benzamide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

-

Combine this compound (1 equivalent), the desired amine or amide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as cesium carbonate (1.5 equivalents) in a Schlenk tube.

-

Add an anhydrous, degassed solvent like dioxane or toluene.

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Applications in Drug Discovery

The 3-fluorobenzamide moiety is a recognized pharmacophore in several classes of therapeutic agents. Its derivatives have shown promise as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP) and protein kinases, which are critical targets in cancer therapy.

PARP Inhibitors

PARP enzymes are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP can lead to cancer cell death. The benzamide group is a key structural feature of many PARP inhibitors, mimicking the nicotinamide moiety of the NAD+ substrate.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate many cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-fluorobenzamide scaffold has been incorporated into molecules designed to inhibit specific kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[1]

Spectroscopic Data

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The amide protons (CONH₂) will typically appear as two broad singlets. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbonyl carbon of the amide will appear further downfield (δ 165-175 ppm). |

| IR Spectroscopy | Characteristic peaks for the N-H stretching of the primary amide will be present around 3100-3500 cm⁻¹ (two bands). A strong C=O stretching vibration (Amide I band) will be observed around 1650-1680 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region.[1][2][3] |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight. The presence of iodine will result in a characteristic isotopic pattern. Fragmentation patterns will likely show the loss of the amide group and halogen atoms.[4] |

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its dual halogenation allows for selective and diverse functionalization through a range of reliable and high-yielding cross-coupling reactions. The resulting derivatives, particularly those incorporating the 3-fluorobenzamide pharmacophore, have significant potential in the development of novel therapeutics targeting key enzymes in disease pathways. This guide provides a foundational understanding of the synthesis, reactivity, and application of this important synthetic intermediate.

References

safety and handling guidelines for 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of 3-Fluoro-5-iodobenzamide. The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data and methodologies.

Safety and Handling

Hazard Identification and Classification

Based on available data for analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) [1][2]

-

Acute Toxicity, Oral (Category 4 - Harmful if swallowed) [2]

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is mandatory to ensure the safety of laboratory personnel.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Lab coats or other protective apparel are necessary to prevent skin contact.

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

First Aid Measures

In the event of exposure, the following first-aid procedures should be followed immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

-

After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, a general synthetic methodology can be derived from patent literature describing the synthesis of similar halogenated aromatic compounds.

General Synthesis of Halogenated Benzamides

A plausible synthetic route to this compound may involve the amidation of a corresponding benzoic acid or acyl chloride. The following is a generalized protocol based on common organic synthesis techniques.

Materials:

-

3-Fluoro-5-iodobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Activation of the Carboxylic Acid: The 3-fluoro-5-iodobenzoic acid is dissolved in an anhydrous solvent such as DCM or THF under an inert atmosphere. A slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy).

-

Amidation: The resulting acyl chloride solution is then slowly added to a cooled (0°C) solution of ammonia or a mixture of ammonium chloride and a base.

-

Quenching and Extraction: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the final this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not widely reported. However, the benzamide functional group is a well-established pharmacophore in a class of drugs known as PARP inhibitors.[3] Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4]

PARP Inhibition and the DNA Damage Response

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs).[3][4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[3]

PARP inhibitors act by competing with the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR and trapping PARP on the DNA.[3] This inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[5]

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

Caption: PARP Signaling Pathway and Inhibition.

Experimental Workflow for Assessing PARP Inhibition

To determine if this compound acts as a PARP inhibitor, a series of in vitro experiments can be conducted.

References

- 1. biosynth.com [biosynth.com]

- 2. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

step-by-step synthesis protocol for 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-5-iodobenzamide, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the amidation of 3-fluoro-5-iodobenzoic acid. This protocol includes a comprehensive list of materials and reagents, a detailed experimental procedure, and methods for purification and characterization.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry. Its synthesis from commercially available starting materials is a key step in the development of various therapeutic agents. The following protocol outlines a reliable method for the preparation of this compound.

Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C7H5FINO | 265.02[1] |

| 3-Fluoro-5-iodobenzoic acid | C7H4FIO2 | 266.01[2] |

Experimental Protocol

1. Materials and Reagents

-

3-Fluoro-5-iodobenzoic acid

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Aqueous ammonia (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

2. Synthesis of 3-Fluoro-5-iodobenzoyl chloride

-

In a clean, dry round-bottom flask, dissolve 3-fluoro-5-iodobenzoic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride dropwise to the stirred solution. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-5-iodobenzoyl chloride is used directly in the next step.

3. Synthesis of this compound

-

Dissolve the crude 3-fluoro-5-iodobenzoyl chloride in an organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia to the stirred solution. A precipitate will form.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

4. Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Oxalyl chloride is corrosive and toxic; handle with extreme care.

-

Concentrated ammonia is a corrosive and pungent gas; handle with care.

References

Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Fluoro-5-iodobenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A specific application of the Suzuki-Miyaura coupling involving a related 2-fluoro-5-iodobenzamide derivative is in the synthesis of PARP inhibitors. While a direct protocol for this compound is not explicitly detailed in the provided search results, a general procedure can be adapted based on similar transformations.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzamide.

Quantitative Data Summary:

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 105 | 20-30 min | up to 98 | [1] |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | MW | - | 43-78 | [2] |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

General Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol:

A general protocol for the Heck reaction can be adapted for this compound based on established procedures for aryl iodides.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylates)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Ligand (optional, e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq) in the chosen solvent (e.g., DMF).

-

If a ligand is used, add it to the mixture.

-

Degas the solution with an inert gas.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).

-

Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 3-fluoro-5-(alkenyl)benzamide product.

Quantitative Data Summary:

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | - | - | - | [3] |

| "P(t-Bu)₃ Pd G3" | - | NBu₃ | Dioxane | 90 | 1 | - | [4][5] |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

General Reaction Scheme:

References

Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Fluoro-5-iodobenzamide is limited in publicly available literature. The following application notes and protocols are based on the well-established role of the benzamide scaffold in medicinal chemistry, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and cancer therapy. These notes serve as a representative guide for the potential application of this compound and its analogs.

Introduction to Therapeutic Potential

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Halogenated benzamides, such as the hypothetical this compound, are of particular interest due to the ability of halogen atoms to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can enhance metabolic stability and binding affinity, while iodine can serve as a handle for further chemical modification or as a heavy atom for crystallographic studies.

A significant application of the benzamide scaffold is in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a concept known as synthetic lethality.[1][2][3] This targeted approach has led to the successful development of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of benzamide-based PARP inhibitors.

Protocol 1: Synthesis of a Benzamide-Based PARP Inhibitor (Representative)

This protocol outlines a general synthetic route for a benzamide derivative, which can be adapted for the synthesis of this compound.

Materials:

-

3-Fluoro-5-iodobenzoic acid

-

Amine of interest (e.g., piperazine derivative)

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Acid Activation: Dissolve 3-Fluoro-5-iodobenzoic acid (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Coupling: To the activated acid solution, add the desired amine (1 equivalent) dissolved in DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired benzamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzyme activity.[4]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

β-NAD+

-

Test compound (e.g., this compound analog)

-

PARP assay buffer

-

Developer reagent

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in PARP assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

PARP assay buffer

-

Activated DNA (50 ng)

-

Test compound or vehicle control (DMSO)

-

Recombinant PARP1 enzyme (50 ng)

-

-

Initiation of Reaction: Add β-NAD+ (0.5 mM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Add the developer reagent to each well.

-

Measurement: After a 15-minute incubation with the developer, measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells.

Materials:

-

Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

-

Cell culture medium and supplements

-

Test compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against poly(ADP-ribose) (PAR)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

DNA Damage Induction: Add a DNA damaging agent (e.g., MMS) to the cells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activation.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-PAR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.

Data Presentation

The following table summarizes representative IC50 values for several benzamide-based PARP inhibitors against PARP1 and PARP2, as well as their cellular potency in a BRCA1-deficient cell line.

| Compound ID | PARP1 IC50 (nM)[5] | PARP2 IC50 (nM)[5] | Cellular Potency (BRCA1-mutant cells, IC50 in µM) |

| Olaparib | 1.9 | 1.5 | 0.01 |

| Rucaparib | 1.4 | 0.23 | 0.02 |

| Niraparib | 3.8 | 2.1 | 0.004 |

| Talazoparib | 0.57 | 0.29 | 0.001 |

| Veliparib | 4.7 | 2.9 | 1.2 |

Data are representative and compiled from various sources. Actual values may vary depending on the specific assay conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel benzamide-based PARP inhibitor.

Caption: A generalized workflow for the development of a PARP inhibitor.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] PARP-1 and its associated nucleases in DNA damage response. | Semantic Scholar [semanticscholar.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Fluoro-5-iodobenzamide as a Key Precursor for the Synthesis of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-fluoro-5-iodobenzamide as a versatile precursor for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the underlying biological pathways, synthetic methodologies, and bioassay protocols relevant to the discovery and development of novel cancer therapeutics.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of nuclear enzymes critical for cellular homeostasis.[1] The most abundant member, PARP-1, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] This PARylation process creates a scaffold to recruit the machinery required for DNA repair.[1]

In the context of cancer therapy, PARP inhibitors exploit a dependency in certain tumors on PARP-mediated repair.[2] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing more lethal double-strand breaks (DSBs).[3] By inhibiting PARP, SSBs are not repaired and can collapse replication forks during cell division, leading to the formation of DSBs.[4] In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[2]

The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, effectively competing for the enzyme's catalytic site.[5] this compound is a particularly useful starting material, offering two distinct reaction sites: the iodine atom for carbon-carbon bond formation via cross-coupling reactions and the benzamide group for interaction with the PARP active site.

PARP Signaling Pathway and Mechanism of Inhibition

The primary role of PARP-1 in this context is in the Base Excision Repair (BER) pathway for SSBs. The process and its inhibition are outlined below.

-

DNA Damage Detection: PARP-1 detects and binds to a single-strand break in the DNA.

-

Enzyme Activation & PARylation: Upon binding, PARP-1 becomes catalytically active and synthesizes PAR chains, recruiting key repair proteins like XRCC1, DNA Ligase III, and DNA Polymerase Beta.

-

DNA Repair: The recruited protein complex repairs the single-strand break.

-

Inhibitor Action: PARP inhibitors bind to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" the PARP enzyme on the DNA and stalls the repair process.

-

Synthetic Lethality: The unrepaired SSB leads to a DSB during DNA replication. In healthy cells, this DSB is repaired by the Homologous Recombination (HR) pathway. In cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the DSB cannot be repaired, leading to apoptosis.

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data for Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro enzymatic activity for a series of synthesized benzimidazole carboxamide derivatives, demonstrating the potency that can be achieved from benzamide-based scaffolds.[6]

| Compound ID | R Group Modification | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |

| 5cc | 4-Chlorophenyl | 9.8 | 6.5 |

| 5ch | 4-Fluorophenyl | 7.5 | 5.2 |

| 5ci | 4-Bromophenyl | 6.8 | 4.9 |

| 5cj | 4-Trifluoromethylphenyl | 4.1 | 3.8 |

| 5co | 3-Chlorophenyl | 10.2 | 7.9 |

| 5cp | Phenyl | 4.5 | 4.1 |

| Olaparib | (Reference) | 1.9 | 1.5 |

| Veliparib | (Reference) | 4.7 | 2.1 |

Data sourced from a study on benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore.[6]

Experimental Protocols

Protocol 4.1: Synthesis of a PARP Inhibitor Intermediate via Sonogashira Coupling

This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne.[7][8]

Objective: To synthesize an alkynyl-substituted fluorobenzamide, a key intermediate for more complex PARP inhibitors.

Materials and Reagents:

-

This compound (1 equivalent)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Copper(I) iodide [CuI] (0.06 equivalents)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask with stir bar

-

Septa and needles

-

Schlenk line or nitrogen/argon balloon setup

-

Heating mantle with temperature control

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF and anhydrous TEA via syringe. The solvent ratio is typically 3:1 THF:TEA.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution.

-

Add the terminal alkyne (1.1 eq.) dropwise via syringe.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting iodide is consumed (typically 4-16 hours).

-

Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in EtOAc and wash with saturated aq. NH₄Cl (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the desired alkynylbenzamide product.

Expected Outcome: A purified solid product, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)

This protocol outlines a general, ELISA-based method to determine the inhibitory concentration (IC₅₀) of a synthesized compound against PARP-1.[9]

Principle: Histone-coated plates are used as a substrate for PARP-1. In the presence of activated DNA and NAD+, active PARP-1 will add PAR chains to the histones. The amount of PARylation is then quantified using an anti-pADPr antibody and a secondary HRP-conjugated antibody, which generates a colorimetric signal.

Materials and Reagents:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Histone H4-coated 96-well microplate

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compound stock solution (in DMSO)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

-

Primary antibody: Anti-pADPr monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 0.2 N HCl)

-

Wash Buffer (PBS with 0.05% Tween-20)

Procedure:

-

Prepare serial dilutions of the test compound in PARP Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.

-

To the wells of the histone H4-coated microplate, add 12.5 µL of the diluted test compound or vehicle control (for 0% and 100% activity).

-

Prepare a PARP-1/DNA mix in assay buffer and add 12.5 µL to each well. Pre-incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of NAD+ solution (final concentration typically 10-100 µM).

-

Incubate the plate for 30-60 minutes at 30°C.

-

Stop the reaction by washing the plate three times with Wash Buffer.

-

Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes, or until sufficient color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.

Protocol 4.3: Cellular Proliferation (SRB) Assay

This protocol measures the cytotoxic effect of a PARP inhibitor on cancer cells. It is ideal for comparing efficacy in a BRCA-deficient cell line (e.g., MDA-MB-436) versus a BRCA-proficient cell line (e.g., MDA-MB-231).

Principle: The Sulforhodamine B (SRB) assay quantifies total cellular protein, which is proportional to the number of viable cells.

Materials and Reagents:

-

BRCA-deficient and BRCA-proficient cancer cell lines

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.

-

Incubate the plate for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.

-

Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.

-

Shake the plate for 5-10 minutes and measure the absorbance at 510 nm on a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).

Drug Development Workflow

The development of a PARP inhibitor from a precursor like this compound follows a logical workflow from chemical synthesis to biological validation.

Caption: General workflow for the development of PARP inhibitors from a chemical precursor.

References

- 1. PARP assay [assay-protocol.com]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. embopress.org [embopress.org]

- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of kinase inhibitors utilizing 3-Fluoro-5-iodobenzamide as a key starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to generate diverse chemical scaffolds targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many cancers.

Introduction

This compound is a versatile building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. The presence of an iodine atom allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance binding affinity and metabolic stability of the final compound. This document outlines synthetic strategies and protocols for developing novel kinase inhibitors based on this scaffold, with a focus on inhibitors of the RAF and MEK kinases.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for creating libraries of potential kinase inhibitors.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing key pharmacophoric elements.

-